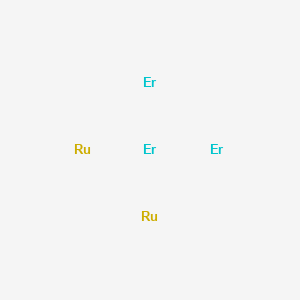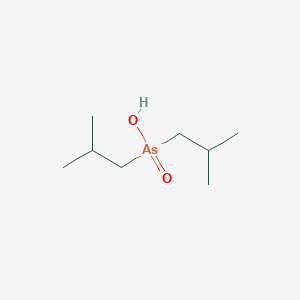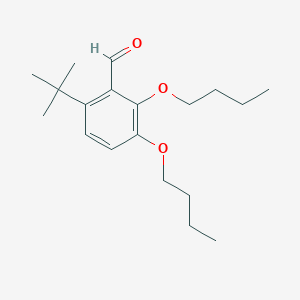
2,3-Dibutoxy-6-tert-butylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibutoxy-6-tert-butylbenzaldehyde is an organic compound with the molecular formula C19H30O3 It is a derivative of benzaldehyde, featuring two butoxy groups and a tert-butyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutoxy-6-tert-butylbenzaldehyde typically involves the alkylation of 2,3-dihydroxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
2,3-Dibutoxy-6-tert-butylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butoxy groups can be replaced by other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 2,3-Dibutoxy-6-tert-butylbenzoic acid.
Reduction: 2,3-Dibutoxy-6-tert-butylbenzyl alcohol.
Substitution: Various alkoxy derivatives depending on the alkyl halide used.
科学研究应用
2,3-Dibutoxy-6-tert-butylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Dibutoxy-6-tert-butylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming Schiff bases with amino groups in proteins and enzymes. This interaction can alter the function of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the butoxy groups.
3-tert-Butyl-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of butoxy groups.
2,3-Dihydroxybenzaldehyde: Lacks the tert-butyl and butoxy groups.
Uniqueness
2,3-Dibutoxy-6-tert-butylbenzaldehyde is unique due to the presence of both butoxy and tert-butyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
91849-53-5 |
|---|---|
分子式 |
C19H30O3 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2,3-dibutoxy-6-tert-butylbenzaldehyde |
InChI |
InChI=1S/C19H30O3/c1-6-8-12-21-17-11-10-16(19(3,4)5)15(14-20)18(17)22-13-9-7-2/h10-11,14H,6-9,12-13H2,1-5H3 |
InChI 键 |
XUGBVUYDFSHTBI-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C(C(=C(C=C1)C(C)(C)C)C=O)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)

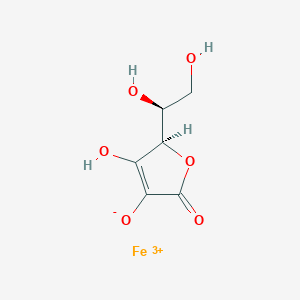

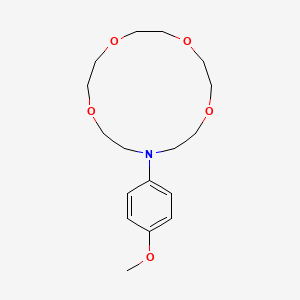


![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


